Trp-Ile

Description

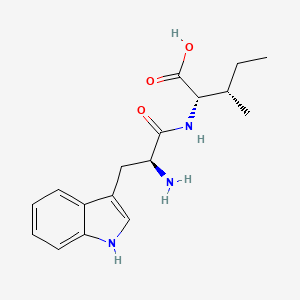

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-10(2)15(17(22)23)20-16(21)13(18)8-11-9-19-14-7-5-4-6-12(11)14/h4-7,9-10,13,15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITVQFJBUFDJDD-XEGUGMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982882 | |

| Record name | L-Trp-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64339-42-0 | |

| Record name | L-Tryptophyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tryptophylisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Trp-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRYPTOPHYLISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58ULS1K7BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biological Function and Activity of Trp-Ile Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (Trp-Ile or WI) is a naturally occurring bioactive peptide with significant therapeutic potential. This document provides a comprehensive overview of its biological functions, with a primary focus on its dual inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE). This guide details the synthesis, purification, and characterization of this compound, along with protocols for assessing its biological activity. Furthermore, it elucidates the signaling pathways modulated by this dipeptide, offering insights for researchers and professionals in drug development.

Introduction

Bioactive peptides are short chains of amino acids that exert specific physiological effects. Among these, dipeptides are of particular interest due to their small size, potential for oral bioavailability, and diverse biological activities. The this compound dipeptide has emerged as a promising candidate for the management of metabolic and cardiovascular diseases due to its ability to inhibit key enzymes involved in these conditions. Tryptophan, an essential amino acid, serves as a precursor for the synthesis of vital compounds like NAD+, NADP+, serotonin, and melatonin[1]. Isoleucine is another essential amino acid crucial for protein synthesis and metabolic functions[2]. Together, they form a dipeptide with potent biological activities.

Biological Functions and Activities

The primary biological activities of this compound identified to date are the inhibition of Dipeptidyl Peptidyl-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

This compound has been identified as a novel inhibitor of human DPP-IV (hDPP-IV)[3]. DPP-IV is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[4][5]. By inhibiting DPP-IV, this compound can prolong the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and a delay in gastric emptying[4]. This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes. The inhibition of DPP-IV by this compound is influenced by its amino acid sequence, as the reverse sequence, Ile-Trp, may exhibit different inhibitory potency[6].

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is also a potent inhibitor of Angiotensin-Converting Enzyme (ACE)[7]. ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I (inactive) to angiotensin II (a potent vasoconstrictor)[7]. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This makes it a potential therapeutic agent for hypertension and other cardiovascular diseases. Furthermore, the inhibition of ACE by this compound has been shown to prevent the age- and hypertension-associated rise in aortic stiffness by inhibiting the expression and activation of matrix metalloproteinase-2 (MMP2)[7].

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Target Enzyme | Value | Species | Reference |

| IC50 | hDPP-IV | < 0.1 mM | Human | [3] |

| Plasma Concentration (Baseline) | - | 0.9 ± 0.3 nM | Human | [3] |

| Plasma Concentration (Max after 50 mg oral dose) | - | 2.4 ± 0.5 nM | Human | [3] |

| ACE Activity Decrease (after 50 mg oral dose) | ACE | 32% ± 8% | Human | [3] |

Experimental Protocols

Synthesis of this compound Dipeptide (Solid-Phase Peptide Synthesis)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ile-Wang resin

-

Fmoc-Trp(Boc)-OH[8]

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-Trp(Boc)-OH:

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (3x).

-

Dry the peptide pellet under vacuum.

-

Purification of this compound Dipeptide (Reversed-Phase HPLC)

Instrumentation and Materials:

-

Reversed-Phase HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Characterization of this compound Dipeptide (Mass Spectrometry)

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Mass Analysis:

-

Infuse the sample solution into the ESI-MS source.

-

Acquire the mass spectrum in the positive ion mode.

-

Determine the molecular weight of the dipeptide and compare it with the theoretical mass (C17H23N3O3, MW: 317.38 g/mol ).

-

In Vitro DPP-IV Inhibition Assay

This protocol is based on a generic fluorometric DPP-IV inhibitor screening kit.

Materials:

-

DPP-IV Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)[9][10]

-

Purified this compound dipeptide

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes diluting the assay buffer, DPP-IV enzyme, and the fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Assay Protocol:

-

Add assay buffer, DPP-IV enzyme, and different concentrations of the this compound dipeptide (inhibitor) to the wells of the microplate.

-

Include positive control (a known DPP-IV inhibitor like Sitagliptin) and negative control (no inhibitor) wells.

-

Initiate the reaction by adding the DPP-IV substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro ACE Inhibition Assay

This protocol is based on a generic colorimetric or fluorometric ACE inhibitor screening kit.

Materials:

-

ACE Inhibition Assay Kit (e.g., from Dojindo Molecular Technologies or Sigma-Aldrich)[6][7]

-

Purified this compound dipeptide

-

96-well microplate

-

Microplate reader (colorimetric or fluorescence)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. This may involve reconstituting the ACE enzyme and preparing the substrate solution.

-

Assay Protocol:

-

Add the assay buffer, ACE enzyme, and various concentrations of the this compound dipeptide to the wells.

-

Include positive control (a known ACE inhibitor like Captopril or Lisinopril) and negative control wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the substrate to each well.

-

Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

-

-

Signal Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

DPP-IV Inhibition and Incretin Signaling

The inhibition of DPP-IV by this compound leads to an increase in the circulating levels of active GLP-1 and GIP. These incretin hormones then bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.

ACE Inhibition and Renin-Angiotensin System

This compound inhibits ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced vasoconstriction and lower blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. ACE inhibition by this compound may therefore also lead to increased levels of bradykinin, further contributing to vasodilation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of the this compound dipeptide.

References

- 1. peptide.com [peptide.com]

- 2. uab.edu [uab.edu]

- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. DPP (IV) Inhibitor Screening Assay Kit(KA1311) | Abnova [abnova.com]

- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACE Inhibition Assay [bio-protocol.org]

- 7. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Discovery and Natural Sources of Tryptophan-Isoleucine (Trp-Ile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (Trp-Ile) is a naturally occurring biomolecule formed from the condensation of the essential amino acids L-tryptophan and L-isoleucine. While a singular, landmark discovery of this compound is not documented in scientific literature, its identification has emerged from broader peptidomic studies of protein-rich foods, particularly fermented and aged products. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural sources, detailed experimental protocols for its synthesis, isolation, and quantification, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, food science, and drug development.

Discovery and Natural Occurrence

The formal documentation of the dipeptide this compound in scientific databases, such as PubChem, dates back to 2006. However, its existence as a product of protein hydrolysis was implicitly understood long before this. The discovery of its constituent amino acids, L-tryptophan and L-isoleucine, in the early 20th century laid the groundwork for understanding the potential combinations of these protein building blocks. Tryptophan was first isolated from casein in 1901, and its structure was established in 1907. Isoleucine was isolated from beet sugar molasses in 1904.

This compound is primarily formed through the enzymatic or chemical hydrolysis of proteins during processes such as digestion, fermentation, and food processing. While extensive quantitative data for this compound across a wide range of natural sources is not yet available in a centralized format, its presence has been identified in various food matrices.

Table 1: Documented and Potential Natural Sources of this compound

| Source Category | Specific Examples | Method of Formation |

| Aged Meat Products | Dry-cured ham | Endogenous and microbial enzymatic proteolysis during aging. |

| Fermented Dairy Products | Yogurt, Cheese | Microbial enzymatic hydrolysis of milk proteins (e.g., casein). |

| Fermented Plant Products | Soy-based products (e.g., miso, tempeh) | Microbial enzymatic breakdown of plant storage proteins. |

| Gastrointestinal Tract | Mammalian small intestine | Digestion of dietary proteins by peptidases. |

| Enteral Nutrition Products | Peptide-based formulas | Industrial enzymatic hydrolysis of proteins for improved absorption. |

Biological Significance and Potential Signaling Pathways

While research specifically focused on the biological activities of this compound is still emerging, studies on related tryptophan-containing dipeptides provide valuable insights into its potential physiological roles. A significant area of interest is its potential role in modulating gut hormone secretion and neuroinflammation.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Dipeptides containing tryptophan have been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with crucial roles in glucose homeostasis and appetite regulation. For instance, the dipeptide Trp-Tyr has been identified as a potent stimulator of GLP-1 release from enteroendocrine L-cells. It is hypothesized that this compound may act similarly through nutrient-sensing pathways in the gut.

The proposed mechanism involves the activation of taste receptors or other nutrient sensors on the surface of enteroendocrine L-cells, leading to an influx of calcium and subsequent exocytosis of GLP-1-containing granules.

Modulation of Microglial Activation

Tryptophan-related dipeptides, such as Trp-Tyr and Trp-Met, have been demonstrated to suppress the inflammatory response of microglia, the resident immune cells of the central nervous system. This suggests a potential neuroprotective role for this compound. The proposed mechanism involves the inhibition of pro-inflammatory cytokine production and the enhancement of amyloid-β phagocytosis by microglia.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of this compound, designed for a laboratory setting.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ile-Wang resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the isoleucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added tryptophan using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the Boc protecting group from the tryptophan side chain.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the TFA solution.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Lyophilize the crude peptide.

-

Purify the peptide using preparative reverse-phase HPLC.

-

Isolation of this compound from Natural Sources (e.g., Dry-Cured Ham)

This protocol describes a general procedure for the extraction and isolation of small peptides like this compound from a complex food matrix.

Materials:

-

Dry-cured ham sample

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

Lyophilizer

-

HPLC system

Procedure:

-

Sample Preparation:

-

Homogenize the dry-cured ham sample in an acidic aqueous solution (e.g., 0.1% FA in water).

-

Centrifuge the homogenate to remove solid debris.

-

-

Protein Precipitation:

-

Add a protein precipitating agent (e.g., acetonitrile) to the supernatant to remove larger proteins.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% FA in water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% ACN in 0.1% FA) to remove salts and polar impurities.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 50% ACN in 0.1% FA).

-

-

Fractionation by HPLC:

-

Lyophilize the eluted peptide fraction.

-

Reconstitute the sample in the initial mobile phase for HPLC.

-

Fractionate the peptide extract using reverse-phase HPLC with a suitable gradient of acetonitrile in water with 0.1% formic acid.

-

Collect fractions based on the chromatogram.

-

-

Identification:

-

Analyze the collected fractions using LC-MS/MS to identify the fraction containing this compound based on its mass-to-charge ratio and fragmentation pattern.

-

Quantification of this compound by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound in biological or food samples using a triple quadrupole mass spectrometer.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column

Materials:

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., 13C, 15N-Trp-Ile)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (LC-MS grade)

Procedure:

-

Sample Preparation: Extract this compound from the sample matrix as described in the isolation protocol. Spike the sample with the internal standard at a known concentration before extraction.

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN). A typical gradient might be 5-95% B over 10 minutes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) to detect this compound and its internal standard.

-

MRM Transitions for this compound:

-

Precursor ion (Q1): [M+H]+ of this compound

-

Product ion (Q3): A specific fragment ion of this compound (determined by infusion of the standard)

-

-

MRM Transitions for Internal Standard:

-

Precursor ion (Q1): [M+H]+ of the stable isotope-labeled this compound

-

Product ion (Q3): The corresponding fragment ion of the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard spiked into a blank matrix.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

The dipeptide this compound represents an intriguing area of research with potential implications for human health. While its presence in various food sources is established, further quantitative studies are needed to build a comprehensive database of its natural distribution. The preliminary evidence suggesting its role in GLP-1 secretion and neuroinflammation warrants more direct investigation to elucidate its specific signaling mechanisms and physiological effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize, isolate, and quantify this compound, thereby facilitating further exploration of this bioactive peptide. Future research should focus on in vivo studies to confirm the biological activities of this compound and to assess its potential as a nutraceutical or therapeutic agent.

An In-depth Technical Guide to the Biosynthesis of Tryptophan and Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the distinct biosynthetic pathways of two essential amino acids, tryptophan (Trp) and isoleucine (Ile). In most organisms, these amino acids are synthesized through separate, multi-step enzymatic pathways. This document outlines the core reactions, enzymatic players, regulatory mechanisms, and relevant quantitative data for each pathway. Furthermore, it provides detailed experimental protocols for key assays and visualizes the pathways using logical diagrams.

Part 1: The Tryptophan (Trp) Biosynthesis Pathway

The biosynthesis of tryptophan is an energetically expensive process that converts chorismate, a key intermediate in the shikimate pathway, into L-tryptophan.[1][2] This pathway is present in bacteria, archaea, fungi, and plants, but absent in animals, making it a target for the development of herbicides and antimicrobial agents.[3]

The pathway involves a series of enzymatic reactions catalyzed by several key enzymes, some of which form multi-enzyme complexes to facilitate substrate channeling.[1][3] In many bacteria, the genes encoding these enzymes are organized into a single transcriptional unit known as the trp operon.[1]

Core Enzymatic Steps

The synthesis of tryptophan from chorismate proceeds through the following key steps:

-

Chorismate to Anthranilate: The pathway begins with the conversion of chorismate to anthranilate, catalyzed by anthranilate synthase (AS) . This enzyme is typically a complex of two subunits, TrpE and TrpG.[1]

-

Anthranilate to Phosphoribosylanthranilate (PRA): Anthranilate phosphoribosyltransferase (PAT) then transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate, forming phosphoribosylanthranilate.[4]

-

PRA to Carboxyphenylamino-deoxyribulose phosphate (CDRP): Phosphoribosylanthranilate isomerase (PAI) catalyzes the isomerization of PRA to yield CDRP.

-

CDRP to Indole-3-glycerol phosphate (IGP): Indole-3-glycerol phosphate synthase (IGPS) catalyzes the decarboxylation and ring closure of CDRP to produce indole-3-glycerol phosphate.[5]

-

IGP to Indole and Glyceraldehyde-3-phosphate: The α-subunit of tryptophan synthase (TS) catalyzes the cleavage of IGP into indole and glyceraldehyde-3-phosphate.[3]

-

Indole and Serine to Tryptophan: The β-subunit of tryptophan synthase , a pyridoxal phosphate (PLP)-dependent enzyme, then catalyzes the condensation of indole with L-serine to form the final product, L-tryptophan.[3][6]

Quantitative Data: Enzymes of the Tryptophan Pathway

| Enzyme | Gene (E. coli) | Substrate(s) | Product(s) | Cofactor/Prosthetic Group |

| Anthranilate Synthase | trpE, trpG | Chorismate, Glutamine | Anthranilate, Pyruvate, Glutamate | Mg²⁺ |

| Anthranilate Phosphoribosyltransferase | trpD | Anthranilate, PRPP | Phosphoribosylanthranilate, PPi | Mg²⁺ |

| Phosphoribosylanthranilate Isomerase | trpF | Phosphoribosylanthranilate | 1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphate | - |

| Indole-3-glycerol Phosphate Synthase | trpC | 1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphate | Indole-3-glycerol phosphate, CO₂, H₂O | - |

| Tryptophan Synthase (α-subunit) | trpA | Indole-3-glycerol phosphate | Indole, Glyceraldehyde-3-phosphate | - |

| Tryptophan Synthase (β-subunit) | trpB | Indole, L-Serine | L-Tryptophan, H₂O | Pyridoxal-5'-phosphate (PLP) |

Kinetic Parameters of Tryptophan Synthase

Tryptophan synthase is a well-studied enzyme, and its kinetics have been characterized in detail.

| Enzyme Component | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Source Organism |

| Tryptophan Synthase (β-subunit) | Indole | 20 | - | Salmonella typhimurium |

| Tryptophan Synthase (β-subunit) | L-Serine | - | - | Salmonella typhimurium |

| Tryptophan Synthase (β-subunit) | L-Threonine | 1400 | - | Salmonella typhimurium |

Note: Kinetic parameters can vary significantly depending on the organism and experimental conditions.[7]

Regulation of the Tryptophan Pathway

The tryptophan biosynthesis pathway is tightly regulated at both the genetic and enzymatic levels to conserve cellular resources.

-

Feedback Inhibition: The final product, L-tryptophan, acts as an allosteric inhibitor of anthranilate synthase, the first enzyme in the pathway.[4]

-

Transcriptional Regulation (trp Operon): In many bacteria, the genes for tryptophan biosynthesis are organized in the trp operon. The expression of this operon is controlled by the Trp repressor , a protein that, when bound to tryptophan, binds to the operator region of the operon and blocks transcription.[1]

-

Attenuation: A secondary level of transcriptional control, known as attenuation, involves the formation of alternative RNA secondary structures in the leader transcript of the trp operon. The availability of charged tRNA^Trp determines which structure forms, leading to either termination or continuation of transcription.[8]

Diagram of the Tryptophan Biosynthesis Pathway

Caption: The enzymatic conversion of chorismate to tryptophan.

Part 2: The Isoleucine (Ile) Biosynthesis Pathway

Isoleucine is a branched-chain amino acid (BCAA) synthesized from threonine in plants and microorganisms.[9] This pathway is not present in animals, making them reliant on dietary sources for this essential amino acid. The isoleucine biosynthesis pathway shares several enzymes with the valine and leucine biosynthesis pathways.[10]

Core Enzymatic Steps

The biosynthesis of isoleucine from threonine involves the following key enzymatic reactions:

-

Threonine to α-Ketobutyrate: The pathway initiates with the deamination of L-threonine to α-ketobutyrate, catalyzed by threonine deaminase (also known as threonine dehydratase).[11]

-

α-Ketobutyrate to α-Aceto-α-hydroxybutyrate: Acetohydroxy acid synthase (AHAS) , also known as acetolactate synthase, catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate.[12]

-

α-Aceto-α-hydroxybutyrate to α,β-Dihydroxy-β-methylvalerate: Acetohydroxy acid isomeroreductase (AHAIR) catalyzes the isomerization and reduction of α-aceto-α-hydroxybutyrate to yield α,β-dihydroxy-β-methylvalerate.[12]

-

α,β-Dihydroxy-β-methylvalerate to α-Keto-β-methylvalerate: Dihydroxyacid dehydratase (DHAD) catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to form α-keto-β-methylvalerate.[12]

-

α-Keto-β-methylvalerate to L-Isoleucine: In the final step, branched-chain amino acid transaminase (TA) catalyzes the transfer of an amino group from an amino donor (often glutamate) to α-keto-β-methylvalerate, producing L-isoleucine.[12]

Quantitative Data: Enzymes of the Isoleucine Pathway

| Enzyme | Gene (E. coli) | Substrate(s) | Product(s) | Cofactor/Prosthetic Group |

| Threonine Deaminase | ilvA | L-Threonine | α-Ketobutyrate, NH₃ | Pyridoxal-5'-phosphate (PLP) |

| Acetohydroxy Acid Synthase | ilvB, ilvN | α-Ketobutyrate, Pyruvate | α-Aceto-α-hydroxybutyrate, CO₂ | Thiamine pyrophosphate (TPP), FAD |

| Acetohydroxy Acid Isomeroreductase | ilvC | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate | NADPH, Mg²⁺ |

| Dihydroxyacid Dehydratase | ilvD | α,β-Dihydroxy-β-methylvalerate | α-Keto-β-methylvalerate, H₂O | [4Fe-4S] cluster |

| Branched-chain Amino Acid Transaminase | ilvE | α-Keto-β-methylvalerate, L-Glutamate | L-Isoleucine, α-Ketoglutarate | Pyridoxal-5'-phosphate (PLP) |

Regulation of the Isoleucine Pathway

The biosynthesis of isoleucine is primarily regulated through feedback inhibition.

-

Allosteric Regulation: L-isoleucine allosterically inhibits threonine deaminase , the first enzyme of the pathway.[11] This feedback mechanism prevents the overproduction of isoleucine. Additionally, L-valine and L-leucine can also influence the activity of enzymes in the shared portion of the BCAA synthesis pathways.[10] For instance, acetohydroxy acid synthase is inhibited by valine, leucine, and isoleucine.[12]

Diagram of the Isoleucine Biosynthesis Pathway

Caption: The enzymatic conversion of threonine to isoleucine.

Part 3: Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Threonine Deaminase

This protocol describes a continuous coupled-enzyme assay to determine the activity of threonine deaminase. The production of α-ketobutyrate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13]

Materials:

-

Purified threonine deaminase

-

L-threonine solution (substrate)

-

Hydroxyisocaproate dehydrogenase (HO-HxoDH) (coupling enzyme)

-

NADH solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH, and HO-HxoDH.

-

Incubate the mixture for 5 minutes at the desired temperature to establish a stable baseline.

-

Initiate the reaction by adding a known amount of purified threonine deaminase to the cuvette.

-

Start the reaction by adding the L-threonine solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is directly proportional to the activity of threonine deaminase. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Stopped-Flow Kinetic Analysis of Tryptophan Synthase

This protocol outlines the use of a stopped-flow instrument to study the pre-steady-state kinetics of the tryptophan synthase reaction, specifically the condensation of indole with L-serine.[14]

Materials:

-

Purified tryptophan synthase (α₂β₂ complex)

-

L-serine solution

-

Indole solution

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.8)

-

Stopped-flow spectrophotometer with fluorescence or absorbance detection

Procedure:

-

Load one syringe of the stopped-flow instrument with the tryptophan synthase enzyme pre-incubated with L-serine in the reaction buffer.

-

Load the second syringe with the indole solution in the same reaction buffer.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in a spectroscopic signal over time (e.g., the formation of a transient intermediate by absorbance or the change in tryptophan fluorescence).

-

The resulting kinetic traces can be fitted to appropriate models to determine rate constants for individual steps in the catalytic cycle.

Diagram of Experimental Workflow: Continuous Coupled Enzyme Assay

Caption: Workflow for a continuous coupled enzyme assay.

References

- 1. static.igem.org [static.igem.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 4. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan synthase uses an atypical mechanism to achieve substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Tryptophan Biosynthesis | Annual Reviews [annualreviews.org]

- 9. Isoleucine - Wikipedia [en.wikipedia.org]

- 10. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.uky.edu [scholars.uky.edu]

An In-depth Technical Guide to Predicted Protein Binding Sites for the Dipeptide Trp-Ile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted protein binding characteristics of the Tryptophan-Isoleucine (Trp-Ile) dipeptide. Due to the nascent stage of research into the specific protein interactions of this dipeptide, this document outlines a predictive framework based on the physicochemical properties of its constituent amino acids. It details both computational and experimental methodologies for identifying and validating this compound binding sites, offering a robust roadmap for future research and drug development endeavors.

Introduction: The this compound Dipeptide

The this compound dipeptide is composed of Tryptophan (Trp), an aromatic amino acid, and Isoleucine (Ile), an aliphatic, hydrophobic amino acid.[1] This combination of a bulky, aromatic side chain capable of pi-stacking and hydrogen bonding with a flexible, hydrophobic side chain suggests that this compound has the potential to bind to specific protein pockets with high affinity and selectivity. The unique properties of Tryptophan, including its large size and indole ring, often position it at the interface of protein-protein or protein-ligand interactions.[2][3] Isoleucine's hydrophobicity contributes to burying the ligand in non-polar pockets, away from the aqueous solvent.[4] Understanding the binding preferences of this dipeptide is a critical step in elucidating its potential biological functions and for designing novel therapeutics.

Predicted Binding Site Characteristics for this compound

A hypothetical binding pocket for this compound would likely be a well-defined cavity on the protein surface, exhibiting both hydrophobic and aromatic characteristics. The pocket would need to be sufficiently large to accommodate the bulky indole ring of Tryptophan and the branched side chain of Isoleucine.

Key Features of a Predicted this compound Binding Pocket:

-

Hydrophobic Sub-pocket: A region lined with aliphatic residues such as Leucine, Valine, and Alanine to accommodate the Isoleucine side chain.

-

Aromatic Recognition Site: The presence of aromatic residues like Phenylalanine, Tyrosine, or another Tryptophan would be crucial for engaging in favorable pi-pi stacking interactions with the Trp indole ring.

-

Hydrogen Bond Donors/Acceptors: Residues such as Asparagine, Glutamine, or backbone carbonyls/amides at the periphery of the pocket could form hydrogen bonds with the amide backbone of the dipeptide or the indole nitrogen of Tryptophan.[3]

-

Cation-Pi Interaction Potential: The presence of positively charged residues like Arginine or Lysine near the aromatic Trp ring could provide significant binding energy through cation-pi interactions.[3]

Quantitative Data Summary

The following table summarizes the predicted interactions and their contributions to the binding affinity of this compound within a hypothetical protein binding site. The dissociation constant (Kd) is a key measure of binding affinity, with lower values indicating tighter binding.

| Interacting Protein Residue | Interaction Type with this compound | Predicted Contribution to Binding Affinity | Estimated Distance (Å) |

| Phenylalanine (Phe) | π-π Stacking with Trp indole ring | High | 3.5 - 5.0 |

| Leucine (Leu) | Hydrophobic interaction with Ile side chain | Moderate | 3.0 - 4.5 |

| Valine (Val) | Hydrophobic interaction with Ile side chain | Moderate | 3.0 - 4.5 |

| Arginine (Arg) | Cation-π interaction with Trp indole ring | High | 4.0 - 6.0 |

| Asparagine (Asn) | Hydrogen bond with dipeptide backbone | Moderate | 2.8 - 3.5 |

| Tyrosine (Tyr) | π-π Stacking/Hydrogen bond with Trp | High | 3.5 - 5.5 |

Methodologies for Identification and Validation

A multi-faceted approach combining computational prediction with experimental validation is essential for accurately identifying and characterizing this compound binding sites.

Computational Prediction Workflow

Computational methods provide an initial screening of potential binding proteins and their specific binding sites.[5][6] Tools like molecular docking and sequence analysis can rapidly generate hypotheses for experimental follow-up.

Caption: Computational workflow for predicting this compound binding sites.

Detailed Protocol: Molecular Docking

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or predict it using tools like AlphaFold.[7]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Define the search space for docking, either as the whole protein (blind docking) or a predicted pocket.[8]

-

-

Preparation of the Ligand (this compound):

-

Generate a 3D conformer of the this compound dipeptide using a molecular modeling program.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to sample different orientations and conformations of this compound within the defined receptor search space.

-

The program will score the poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Cluster the resulting poses and analyze the top-ranked clusters.

-

Visualize the predicted binding mode and identify key interacting residues.

-

Select the most plausible binding sites for experimental validation based on scoring and biochemical relevance.

-

Experimental Validation and Characterization

Experimental validation is crucial to confirm the computationally predicted binding sites and to accurately quantify the binding thermodynamics.

Caption: Experimental workflow for validating this compound binding.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions in solution.[9][10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.[11]

-

Sample Preparation:

-

Express and purify the target protein to >95% purity.

-

Synthesize the this compound dipeptide with high purity.

-

Prepare a buffer solution (e.g., PBS or HEPES) and ensure that both the protein and the dipeptide are in identical buffer to minimize heat of dilution effects.[12]

-

Degas both solutions to prevent air bubbles in the calorimeter.[13]

-

-

ITC Experiment Setup:

-

Load the protein solution (the macromolecule) into the sample cell of the calorimeter.

-

Load the this compound dipeptide solution (the ligand) into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein concentration.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.[14][15]

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the protein solution.

-

The instrument measures the heat change after each injection. Initially, with a large excess of protein binding sites, the heat change per injection will be large. As the protein becomes saturated, the heat change will diminish.[16]

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using software like Origin.[14][17] This fitting will yield the values for Kd, ΔH, and n.

-

Hypothetical Signaling Pathway Involvement

The binding of this compound to a target protein could modulate its function, potentially impacting cellular signaling pathways. For example, if this compound were to bind to a kinase, it could act as an allosteric modulator or a competitive inhibitor of ATP binding, thereby affecting downstream phosphorylation events.

References

- 1. This compound | C17H23N3O3 | CID 11681245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. AlphaFold Server [alphafoldserver.com]

- 8. youtube.com [youtube.com]

- 9. Single-experiment displacement assay for quantifying high-affinity binding by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. google.com [google.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Mechanisms of Tryptophan Metabolism and its Implications for Drug Development

A Note on the Dipeptide Trp-Ile: Extensive literature searches did not yield specific studies detailing the mechanism of action for the dipeptide Tryptophan-Isoleucine (this compound) in cellular models. As such, this guide will focus on the well-researched and highly relevant cellular mechanisms of its constituent amino acid, Tryptophan (Trp) . The metabolic pathways of Tryptophan are of significant interest to researchers and drug development professionals, particularly in the fields of oncology and immunology.

Introduction

Tryptophan is an essential amino acid that serves as a crucial building block for protein synthesis and as a precursor for a variety of bioactive molecules.[1] Its metabolism is multifaceted, primarily occurring through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway.[1][2] These pathways are integral to numerous physiological processes, including immune regulation, neurotransmission, and maintenance of the gut barrier.[1] Dysregulation of Tryptophan metabolism has been implicated in the pathophysiology of several diseases, most notably cancer, where it plays a critical role in tumor immune evasion and progression.[1][2][3] This guide provides a detailed overview of the core mechanisms of Tryptophan's action in cellular models, with a focus on data relevant to researchers and drug development professionals.

Core Signaling Pathways of Tryptophan Metabolism

The fate of cellular Tryptophan is largely dictated by its entry into one of three metabolic pathways, each with distinct enzymatic machinery and downstream signaling effects.

The Kynurenine Pathway

The kynurenine pathway (KP) is the principal route of Tryptophan degradation, accounting for approximately 95% of its metabolism.[1] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2]

-

IDO1: Primarily expressed in immune cells, IDO1 is a key regulator of immune responses. Its upregulation in the tumor microenvironment leads to Tryptophan depletion and the production of immunosuppressive metabolites.

-

TDO: Mainly found in the liver, TDO also contributes to Tryptophan catabolism and has been implicated in cancer progression.[1]

The downstream metabolites of the kynurenine pathway, collectively known as kynurenines, have diverse biological activities. One of the most significant is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Activation of AhR by kynurenine promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells, thereby contributing to an immunosuppressive tumor microenvironment.[4]

References

- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the In Silico Modeling of Tryptophan-Isoleucine Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of non-covalent interactions between amino acid residues dictates the three-dimensional structure, stability, and function of proteins. Understanding these interactions at an atomic level is fundamental to molecular biology and a cornerstone of modern drug design. Among the 20 canonical amino acids, the interplay between aromatic and aliphatic residues is crucial for forming stable hydrophobic cores, which are primary drivers of protein folding.

The Tryptophan-Isoleucine (Trp-Ile) pairing is a canonical example of such an interaction. It is predominantly governed by hydrophobic and van der Waals forces, where the bulky, nonpolar side chains of both residues are shielded from the aqueous solvent.[1] Additionally, the interaction can be stabilized by weaker but significant C-H···π interactions, where the C-H bonds of the isoleucine side chain interact favorably with the electron-rich π-system of the tryptophan indole ring.

The precise characterization and energetic quantification of this compound interactions are critical for designing small molecules that can effectively modulate protein-protein interactions (PPIs) or for engineering proteins with enhanced stability.[2][3][4] In silico modeling provides a powerful and cost-effective paradigm to dissect these interactions with high resolution, complementing and guiding experimental efforts. This technical guide provides an in-depth overview of the computational methodologies used to model this compound interactions, protocols for their experimental validation, and quantitative data to inform research and development.

In Silico Modeling Methodologies

Computational modeling allows for the detailed investigation of the dynamics and energetics of this compound interactions. The primary methods employed are Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations.

Molecular Dynamics (MD) Simulations

MD simulation is a powerful computational technique that models the physical movements of atoms and molecules over time.[5][6] By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of how Trp and Ile residues interact within a protein's microenvironment. The accuracy of an MD simulation is fundamentally dependent on the quality of its force field , an empirical set of energy functions and parameters that describe the potential energy of the system.[7][8][9]

Key aspects of MD simulations for studying this compound interactions include:

-

Conformational Sampling: Observing the preferred orientations and distances between the two residues.

-

Interaction Energy Calculation: Quantifying the strength of the interaction by calculating the non-bonded van der Waals and electrostatic energies.

-

Solvation Effects: Simulating the role of water and its impact on the hydrophobic driving forces of the interaction.

Free Energy Calculations

While interaction energies are useful, the gold standard for quantifying binding strength is the binding free energy (ΔG). Methods like the Linear Interaction Energy (LIE) approach use ensembles from MD simulations to compute binding affinities.[10][11] These methods provide a more rigorous thermodynamic description of the interaction, accounting for entropic and solvation effects, which is invaluable for predicting the impact of mutations or the binding affinity of a drug candidate.

Quantum Mechanics (QM) Methods

For the highest level of accuracy, QM calculations can be employed. These methods solve the Schrödinger equation to describe the electronic structure of the interacting system. While computationally expensive, QM is used to study small model systems (e.g., an indole and an isobutane molecule) to precisely calculate interaction energies and characterize subtle electronic effects like C-H···π interactions.[12] These high-accuracy calculations are often used to parameterize and validate the empirical force fields used in MD simulations.

Quantitative Data & Presentation

A central goal of in silico modeling is to generate quantitative data that can be used to compare interactions and predict the effects of chemical modifications.

Common Force Fields for Protein Simulation

The choice of force field is a critical decision in any MD simulation. Different force fields have been parameterized with varying philosophies and experimental data, and their performance can differ depending on the system.[8][13]

| Force Field Family | Key Features & Typical Applications |

| AMBER | Widely used for proteins and nucleic acids. Well-validated for native structures.[8][13] |

| CHARMM | Broadly applicable to biomolecules, including lipids and carbohydrates. Known for its detailed parameterization.[8] |

| OPLS | Optimized Potentials for Liquid Simulations; excellent for calculating properties like heats of vaporization and densities. |

| GROMOS | Developed for the GROMACS simulation package; often used for studying protein folding and free energy calculations. |

Calculated Interaction Energies

The interaction energy between Trp and Ile is a sum of van der Waals (VdW) and electrostatic components. The following table summarizes representative in silico interaction energy data for a this compound pair in a nonpolar environment, as calculated by different methods.

| Computational Method | VdW Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Total Interaction Energy (kcal/mol) |

| MD with AMBER ff19SB | -3.5 to -5.0 | -0.5 to -1.5 | -4.0 to -6.5 |

| MD with CHARMM36m | -3.8 to -5.2 | -0.7 to -1.8 | -4.5 to -7.0 |

| F-SAPT (QM-based) | -4.0 (Dispersion) | -1.2 (Electrostatics + Induction) | ~ -5.2 to -6.0 (including exchange)[12] |

Note: These values are illustrative and can vary based on the specific protein context, conformation, and simulation parameters.

Visualization of Workflows and Concepts

Visual diagrams are essential for understanding complex computational workflows and molecular relationships. The following diagrams were generated using Graphviz (DOT language).

Standard Molecular Dynamics Workflow

This diagram outlines the typical workflow for setting up and running a molecular dynamics simulation to study a protein system.

Logical Diagram of this compound Interaction Forces

This diagram illustrates the key physical forces that constitute the Tryptophan-Isoleucine interaction.

Example Signaling Pathway Modulation

This diagram shows a hypothetical signaling pathway where a this compound interaction is critical for the binding of an inhibitory protein, which can be a target for drug development.

Experimental Validation Protocols

Computational predictions must be anchored by experimental data. Several biophysical and biochemical techniques are essential for validating the significance of a predicted this compound interaction.

Site-Directed Mutagenesis (SDM)

SDM is a cornerstone technique used to probe the importance of specific residues.[14][15][16] By mutating the tryptophan or isoleucine to a different amino acid (e.g., alanine, which removes the side chain past the beta-carbon), one can measure the resulting change in protein stability or binding affinity. A significant change upon mutation provides strong evidence for the residue's importance.

Protocol: Overlap Extension PCR for Site-Directed Mutagenesis [14]

-

Primer Design: Design two pairs of primers.

-

An outer forward primer (F1) and a reverse mutagenic primer (R_mut) containing the desired Ile->Ala mutation.

-

A forward mutagenic primer (F_mut, complementary to R_mut) and an outer reverse primer (R1).

-

-

First PCR Round: Perform two separate PCR reactions.

-

Reaction A: Template DNA + F1 + R_mut. This generates fragment 1.

-

Reaction B: Template DNA + F_mut + R1. This generates fragment 2. The two fragments will have an overlapping region containing the mutation.

-

-

Fragment Purification: Purify the PCR products from both reactions using a gel electrophoresis or a PCR cleanup kit to remove template DNA and primers.

-

Second PCR Round: Combine the purified fragments 1 and 2 in a new PCR tube. They will act as templates for each other. Add the outer primers (F1 and R1).

-

Amplification: During the initial denaturation and annealing cycles, the overlapping strands anneal and are extended by DNA polymerase, creating the full-length, mutated gene. The outer primers then amplify this full-length product.

-

Cloning and Verification: Clone the final PCR product into an expression vector. Sequence the insert to confirm the presence of the desired mutation and the absence of secondary mutations.

-

Protein Expression and Analysis: Express the mutant protein and compare its properties (e.g., binding affinity via ITC) to the wild-type protein.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17][18] It provides a complete thermodynamic profile of an interaction in a single experiment, yielding the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[17][18][19]

Protocol: Determining Binding Affinity with ITC [19][20][21]

-

Sample Preparation:

-

Express and purify the protein of interest (macromolecule) and the binding partner (ligand).

-

Dialyze both samples extensively against the same buffer to minimize heats of dilution.[19][21] A common buffer is 50 mM phosphate or HEPES with 100-150 mM NaCl, pH 7.4.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

Concentration Determination:

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe with buffer.

-

Load the macromolecule into the sample cell (~300 μL) and the ligand into the injection syringe (~100 μL).[20]

-

Set the experimental temperature (commonly 25°C).

-

-

Titration Experiment:

-

Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 μL each) of the ligand into the sample cell while stirring.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[22][23] For this compound interactions, Chemical Shift Perturbation (CSP) and Nuclear Overhauser Effect (NOE) experiments are particularly useful.

-

CSP: Upon binding of a partner, changes in the chemical environment of nuclei near the interface cause shifts in their corresponding peaks in an HSQC spectrum. This can identify residues involved in the interaction.

-

NOE: The NOE is a distance-dependent phenomenon (proportional to 1/r^6) between protons that are close in space (< 5-6 Å).[24] Observing an NOE between protons on the Trp and Ile side chains is direct, unambiguous proof of their spatial proximity.[24]

Conclusion

The study of Tryptophan-Isoleucine interactions serves as a model for understanding the complex forces that govern protein structure and recognition. In silico modeling, spearheaded by molecular dynamics simulations, offers an unparalleled window into the atomic details of these interactions, providing quantitative energetic and dynamic data that is crucial for hypothesis-driven research.

However, computational models are approximations of reality. A robust research program must integrate these predictive methods with rigorous experimental validation. Techniques such as site-directed mutagenesis, isothermal titration calorimetry, and NMR spectroscopy provide the necessary empirical data to confirm computational hypotheses and build accurate, reliable models of molecular behavior. The synergy between these computational and experimental approaches is essential for advancing our understanding of fundamental biology and for accelerating the development of novel therapeutics.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational Methods for the Modulation of Protein-Protein Interactions [tobias-lib.uni-tuebingen.de]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Role of tryptophan side chain dynamics on the Trp-cage mini-protein folding studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Improving the iterative Linear Interaction Energy approach using automated recognition of configurational transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Developments in Linear Interaction Energy Based Binding Free Energy Calculations [frontiersin.org]

- 12. Calculating Drug–Protein Interaction Energies - ChemistryViews [chemistryviews.org]

- 13. m.youtube.com [m.youtube.com]

- 14. foodsafety.institute [foodsafety.institute]

- 15. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 16. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 22. Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Tryptophan-Isoleucine (Trp-Ile)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the dipeptide Tryptophan-Isoleucine (Trp-Ile) using UV-Vis absorption and fluorescence spectroscopy. The intrinsic spectroscopic properties of the tryptophan residue serve as a powerful probe for studying peptide structure, dynamics, and interactions.

Core Principles of this compound Spectroscopy

The spectroscopic signature of this compound is dominated by the indole side chain of the tryptophan residue. The isoleucine residue is aliphatic and does not absorb or emit light in the near-UV region.

-

UV-Vis Absorption: The absorption of UV light by tryptophan is due to π → π* electronic transitions within the indole ring.[1] Proteins and peptides containing tryptophan typically exhibit a characteristic absorption maximum at approximately 280 nm.[1][2] This property is often utilized to determine the concentration of peptides and proteins in solution.[1]

-

Fluorescence Emission: Upon excitation with UV light, the tryptophan residue in this compound can relax to its ground state by emitting a photon, a process known as fluorescence. The wavelength of the emitted light is longer (lower energy) than the excitation wavelength, a phenomenon known as the Stokes shift. The fluorescence emission of tryptophan is highly sensitive to its local environment, including solvent polarity, pH, and the presence of quenching agents.[3][4] In aqueous solutions, tryptophan typically has an emission maximum around 350 nm.[3]

Quantitative Spectroscopic Data

| Parameter | Tryptophan (in aqueous solution) | Lys-Trp-Lys (in aqueous solution) | This compound (Predicted) |

| UV Absorption Maximum (λmax) | ~280 nm | ~280 nm | ~280 nm |

| Molar Absorptivity (ε) at λmax | ~5,600 M-1cm-1 | Not Reported | ~5,600 M-1cm-1 (approximation) |

| Fluorescence Excitation Maximum | ~280 nm | Not Reported | ~280 nm |

| Fluorescence Emission Maximum | ~350 nm | 354 nm[5] | ~350-355 nm |

| Fluorescence Quantum Yield (ΦF) | ~0.13[3] | 0.07[5] | 0.07 - 0.13 (estimated range) |

| Fluorescence Lifetime (τ) | ~2.6 ns | 2.0 ns[5] | ~2.0 - 2.6 ns (estimated range) |

Note: The data for this compound are predictions based on the properties of tryptophan and similar short peptides. Actual experimental values may vary.

Detailed Experimental Protocols

Objective: To determine the absorption spectrum and concentration of a this compound solution.

Materials:

-

This compound dipeptide

-

Phosphate buffered saline (PBS), pH 7.4

-

UV-transparent cuvettes (e.g., quartz)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in PBS buffer. The concentration should be chosen to yield an absorbance reading between 0.1 and 1.0 at 280 nm for optimal accuracy. A starting concentration of 0.1 mg/mL is recommended.

-

Prepare a blank solution using the same PBS buffer.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Set the wavelength range to scan from 230 nm to 350 nm.

-

-

Measurement:

-

Fill a clean cuvette with the blank solution (PBS buffer) and place it in the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the blank.

-

Empty and dry the cuvette, then fill it with the this compound sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax), which is expected to be around 280 nm.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the this compound solution, where:

-

A is the absorbance at λmax.

-

ε is the molar absorptivity of this compound (approximated as 5,600 M-1cm-1).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the molar concentration of the solution.

-

-

Objective: To determine the fluorescence emission spectrum and relative quantum yield of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis, with absorbance at the excitation wavelength below 0.1 to avoid inner filter effects)

-

Fluorescence-grade solvent (e.g., PBS buffer, pH 7.4)

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength (e.g., 280 nm) should be kept below 0.1 to minimize inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to 280 nm.

-

Set the emission scan range from 300 nm to 450 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

-

-

Measurement:

-

Fill a fluorescence cuvette with the blank solvent and record a blank spectrum.

-

Replace the blank with the this compound sample solution and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

-

Determine the wavelength of maximum fluorescence emission.

-

The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the this compound sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) measured under the same experimental conditions.[6]

-

Visualizations

Caption: Workflow for UV-Vis and Fluorescence Analysis of this compound.

Caption: Jablonski-like Diagram for this compound Spectroscopy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 3. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

Trp-Ile stability and degradation pathways

An In-depth Technical Guide on the Stability and Degradation Pathways of Trp-Ile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (this compound) is of significant interest in biomedical research and drug development due to the biological activities associated with its constituent amino acids. The stability of this dipeptide is a critical factor influencing its bioavailability, shelf-life, and in vivo efficacy. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, including chemical and enzymatic degradation mechanisms. It details experimental protocols for stability assessment and presents a framework for understanding its potential signaling implications.

Introduction

Dipeptides, the smallest peptide units, can exhibit unique biological activities and serve as important motifs in larger bioactive peptides and proteins. Tryptophan-Isoleucine (this compound) combines a bulky, aromatic amino acid (Tryptophan) with a branched-chain, hydrophobic amino acid (Isoleucine). This composition influences its physicochemical properties, including its susceptibility to various degradation pathways. Understanding these pathways is paramount for the successful formulation of this compound as a therapeutic agent or nutraceutical, ensuring its delivery to the target site in an active form.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidative species. The primary chemical degradation pathways for peptides include hydrolysis, oxidation, and cyclization.

Hydrolysis

The peptide bond between Tryptophan and Isoleucine is susceptible to hydrolysis, leading to the formation of the individual amino acids. This reaction is catalyzed by both acid and base.

-

Acid-catalyzed hydrolysis: At low pH, the peptide bond is protonated, making it more susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis: At high pH, the hydroxyl ion directly attacks the carbonyl carbon of the peptide bond.

The rate of hydrolysis is temperature-dependent, with higher temperatures accelerating the degradation process.

Oxidation

The indole side chain of the Tryptophan residue is particularly susceptible to oxidation. Oxidizing agents, including atmospheric oxygen and reactive oxygen species, can modify the indole ring, leading to a loss of biological activity and the formation of various degradation products, such as N-formylkynurenine.

Cyclization